molecular formula C9H13N3O2 B13659397 6-Isobutyl-3-nitropyridin-2-amine

6-Isobutyl-3-nitropyridin-2-amine

Cat. No.: B13659397
M. Wt: 195.22 g/mol
InChI Key: DAAYTAXLERRLPY-UHFFFAOYSA-N
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Description

6-Isobutyl-3-nitropyridin-2-amine is a pyridine derivative featuring a nitro group at position 3, an amino group at position 2, and an isobutyl substituent at position 4.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

6-(2-methylpropyl)-3-nitropyridin-2-amine

InChI

InChI=1S/C9H13N3O2/c1-6(2)5-7-3-4-8(12(13)14)9(10)11-7/h3-4,6H,5H2,1-2H3,(H2,10,11)

InChI Key

DAAYTAXLERRLPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isobutyl-3-nitropyridin-2-amine typically involves the nitration of 6-isobutylpyridin-2-amine. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 3rd position of the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow nitration processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis .

Mechanism of Action

The mechanism of action of 6-Isobutyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 6-Isobutyl-3-nitropyridin-2-amine with analogous pyridine derivatives, highlighting substituent variations, molecular properties, and reported applications.

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound 6-Isobutyl, 3-NO₂, 2-NH₂ C₉H₁₃N₃O₂ 195.22 g/mol Limited direct data; inferred potential in drug intermediates based on structural analogs.
6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine 6-Cl, 3-NO₂, 2-NH(Pr) C₈H₁₀ClN₃O₂ 215.64 g/mol Anticancer activity; crystal structure shows intramolecular H-bonding stabilizing planar geometry.
6-Chloro-N-ethyl-3-nitropyridin-2-amine 6-Cl, 3-NO₂, 2-NH(Et) C₇H₈ClN₃O₂ 201.61 g/mol Safety data (GHS) indicates handling precautions; used in synthetic intermediates.
6-Bromo-3-nitropyridin-2-amine 6-Br, 3-NO₂, 2-NH₂ C₅H₄BrN₃O₂ 218.01 g/mol Research chemical; available as a standard solution (25 µL, 10 mM).
6-(Aminomethyl)-3-nitropyridin-2-amine 6-CH₂NH₂, 3-NO₂, 2-NH₂ C₆H₈N₄O₂ 168.16 g/mol Potential building block for bioactive molecules; CAS: 914224-08-1.
6-Chloro-5-iodo-3-nitropyridin-2-amine 6-Cl, 5-I, 3-NO₂, 2-NH₂ C₅H₃ClIN₃O₂ 299.45 g/mol High molecular weight halogenated analog; used in specialized syntheses.

Key Observations:

Substituent Effects on Bioactivity :

  • Chloro and nitro groups (e.g., 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine) are associated with anticancer activity, likely due to electron-withdrawing effects enhancing reactivity .
  • Halogenated derivatives (e.g., bromo, iodo) exhibit higher molecular weights and may improve binding affinity in drug design .

Synthetic Routes :

  • A common method involves nucleophilic substitution of dichloro- or chloronitropyridine precursors with amines (e.g., isopropylamine in ). The isobutyl analog could be synthesized similarly using isobutylamine .

Physicochemical Properties: Intramolecular hydrogen bonding (N–H⋯O) stabilizes planar conformations in nitro-substituted pyridines, as seen in the crystal structure of 6-Chloro-3-nitro-N-isopropylpyridin-2-amine .

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